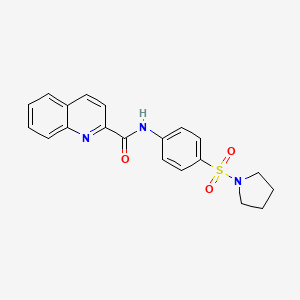
N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide, also known as PSQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide involves the inhibition of various signaling pathways involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of protein kinase CK2, which plays a critical role in the regulation of cell growth and survival. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. This compound has also been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide has several advantages for lab experiments. It exhibits potent anticancer activity against various cancer cell lines and has potential applications in various fields of scientific research. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity in vivo.
Future Directions
N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide has several potential future directions for scientific research. It can be further optimized for its anticancer and antiviral activity through structural modifications. This compound can also be investigated for its potential applications in other fields, including neurodegenerative diseases and inflammation. Furthermore, this compound can be studied for its potential use as a tool compound to investigate the role of protein kinase CK2 in various cellular processes.
Synthesis Methods
N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with pyrrolidine, followed by the reaction with 2-chloroquinoline-3-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with sulfonyl chloride. The synthesis method of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been investigated for its potential use as an antiviral agent against HIV-1 and hepatitis C virus.
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(19-12-7-15-5-1-2-6-18(15)22-19)21-16-8-10-17(11-9-16)27(25,26)23-13-3-4-14-23/h1-2,5-12H,3-4,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEVFANMHZWLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
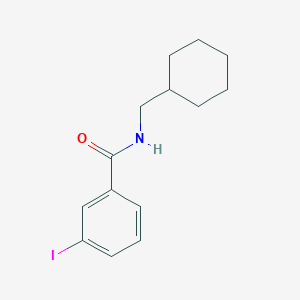
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
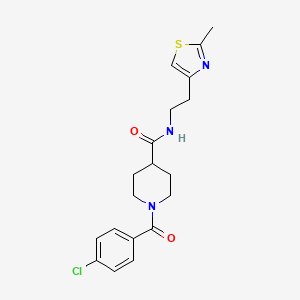
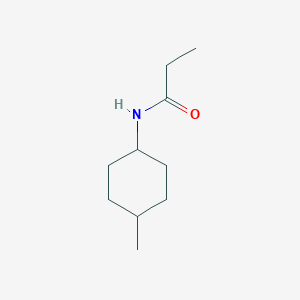
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)
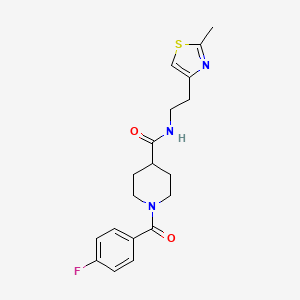
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
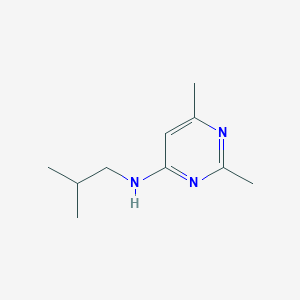
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
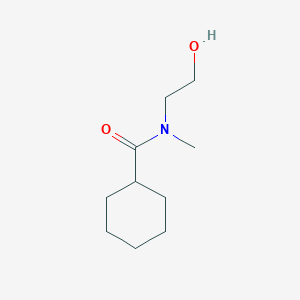

![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)
![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)